molecular formula C21H26N2O B13442376 (-)-5-Aminobenzovesamicol

(-)-5-Aminobenzovesamicol

Cat. No.: B13442376
M. Wt: 322.4 g/mol
InChI Key: CELYMPNBUOGKMD-NHCUHLMSSA-N
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Description

(-)-5-Aminobenzovesamicol: is a chemical compound known for its unique structure and properties It is a derivative of vesamicol, which is an inhibitor of the vesicular acetylcholine transporter (VAChT)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-5-Aminobenzovesamicol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzovesamicol Core: This involves the cyclization of a suitable precursor to form the benzovesamicol core structure.

    Introduction of the Amino Group: The amino group is introduced through a series of reactions, such as nitration followed by reduction or direct amination.

    Purification: The final compound is purified using techniques like recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-5-Aminobenzovesamicol can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, (-)-5-Aminobenzovesamicol is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations, making it valuable for developing new compounds.

Biology: In biological research, this compound is studied for its interactions with biological molecules. It is particularly known for its role in inhibiting the vesicular acetylcholine transporter, which is crucial for neurotransmitter regulation.

Medicine: In medicine, this compound has potential therapeutic applications. Its ability to inhibit the vesicular acetylcholine transporter makes it a candidate for studying neurological disorders and developing treatments for conditions like Alzheimer’s disease.

Industry: In the industrial sector, this compound is used in the production of various chemical products. Its reactivity and versatility make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (-)-5-Aminobenzovesamicol involves its interaction with the vesicular acetylcholine transporter (VAChT). By binding to VAChT, it inhibits the transport of acetylcholine into synaptic vesicles, thereby affecting neurotransmitter release. This inhibition can modulate cholinergic signaling pathways, which are involved in various physiological processes.

Comparison with Similar Compounds

    Vesamicol: The parent compound of (-)-5-Aminobenzovesamicol, known for its VAChT inhibitory properties.

    (-)-Vesamicol: Another derivative with similar inhibitory effects on VAChT.

    (-)-5-Fluorobenzovesamicol: A fluorinated analog with distinct chemical properties.

Uniqueness: this compound is unique due to the presence of the amino group, which imparts specific reactivity and biological activity. This distinguishes it from other vesamicol derivatives and makes it valuable for targeted research applications.

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

(2R,3R)-5-amino-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C21H26N2O/c22-19-8-4-7-17-13-21(24)20(14-18(17)19)23-11-9-16(10-12-23)15-5-2-1-3-6-15/h1-8,16,20-21,24H,9-14,22H2/t20-,21-/m1/s1

InChI Key

CELYMPNBUOGKMD-NHCUHLMSSA-N

Isomeric SMILES

C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@H]3O)C=CC=C4N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4N

Origin of Product

United States

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